Cas no 105258-77-3 (2,3-Dimethoxybenzaldehyde-d6)
2,3-Dimethoxybenzaldehyde-d6 Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dimethoxybenzaldehyde-d6
- 2,3-Bis(trideuteriomethoxy)benzaldehyde
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- Inchi: 1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3/i1D3,2D3
- InChI Key: JIVGSHFYXPRRSZ-WFGJKAKNSA-N
- SMILES: O(C([2H])([2H])[2H])C1C(C=O)=CC=CC=1OC([2H])([2H])[2H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 147
- XLogP3: 1.1
- Topological Polar Surface Area: 35.5
2,3-Dimethoxybenzaldehyde-d6 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D460922-10mg |
2,3-Dimethoxybenzaldehyde-d6 |
105258-77-3 | 10mg |
$201.00 | 2023-05-18 | ||
| TRC | D460922-100mg |
2,3-Dimethoxybenzaldehyde-d6 |
105258-77-3 | 100mg |
$1596.00 | 2023-05-18 |
2,3-Dimethoxybenzaldehyde-d6 Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2,3-Dimethoxybenzaldehyde-d6
2,3-Dimethoxybenzaldehyde-d6: A Comprehensive Overview
2,3-Dimethoxybenzaldehyde-d6 is a compound with the CAS number 105258-77-3, and it is a derivative of benzaldehyde with two methoxy groups attached to the aromatic ring at the 2 and 3 positions. The "d6" designation indicates that this compound is deuterated, meaning six of its hydrogen atoms have been replaced with deuterium atoms. This deuterated version is often used in nuclear magnetic resonance (NMR) spectroscopy to simplify spectra by reducing splitting caused by proton-proton coupling. The compound is a valuable tool in organic chemistry, particularly in studies involving aromatic systems and their reactivity under various conditions.
The structure of 2,3-Dimethoxybenzaldehyde-d6 consists of a benzene ring with two methoxy groups (-OCH3) at the ortho positions (positions 2 and 3) relative to the aldehyde group (-CHO). The presence of these methoxy groups introduces electron-donating effects through resonance, which can influence the reactivity of the aldehyde group. This makes the compound interesting for studying directed electrophilic substitution reactions on aromatic rings. Recent studies have explored the use of such substituted benzaldehydes in synthesizing bioactive molecules, including potential drug candidates.
One of the key areas of research involving 2,3-Dimethoxybenzaldehyde-d6 is its application in medicinal chemistry. The compound serves as a building block for synthesizing more complex molecules with potential pharmacological activity. For instance, researchers have investigated its role in the synthesis of anti-inflammatory agents and antioxidants. The methoxy groups on the aromatic ring contribute to the compound's stability and solubility, making it an ideal precursor for these applications.
In addition to its role in drug discovery, 2,3-Dimethoxybenzaldehyde-d6 has been utilized in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as in the development of semiconducting materials. Recent advancements in this field have highlighted the importance of understanding how substituents like methoxy groups affect the electronic characteristics of aromatic systems. Studies have shown that the presence of these groups can modulate the energy levels of the molecule, which is crucial for optimizing performance in electronic devices.
The deuterated version of this compound (d6) is particularly useful in NMR spectroscopy due to its ability to suppress proton splitting. This property allows researchers to obtain clearer spectra, facilitating detailed structural analysis and reaction monitoring. For example, recent studies have employed 2,3-Dimethoxybenzaldehyde-d6 as a model compound to investigate mechanisms of aldehyde oxidation and condensation reactions under various catalytic conditions.
Another emerging area of interest is the environmental impact and degradation pathways of 2,3-Dimethoxybenzaldehyde-d6. As industries increasingly prioritize sustainability, understanding how such compounds behave in natural environments has become critical. Research has focused on biodegradation studies and assessing potential risks to aquatic ecosystems. Preliminary findings suggest that while 2,3-Dimethoxybenzaldehyde-d6 exhibits moderate biodegradability under aerobic conditions, further investigation is needed to fully characterize its environmental fate.
From a synthetic perspective, 2,3-Dimethoxybenzaldehyde-d6 can be prepared via several routes. One common method involves Friedel-Crafts acylation followed by selective deprotection steps to introduce the aldehyde group while retaining the methoxy substituents. Recent advancements in catalytic methods have enabled more efficient syntheses with improved yields and selectivity. These developments are particularly relevant for large-scale production or when preparing isotopically labeled compounds for specialized applications.
In conclusion, 2,3-Dimethoxybenzaldehyde-d6 (CAS No: 105258-77-3) is a versatile compound with significant applications across multiple disciplines. Its unique structure makes it valuable for both fundamental research and practical applications in medicine and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound remains an important focus for chemists seeking to advance our understanding of aromatic chemistry.
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